molecular formula C19H13BrN4O3 B12026357 4-(2-(2-Pyrazinylcarbonyl)carbohydrazonoyl)phenyl 2-bromobenzoate CAS No. 765296-72-8

4-(2-(2-Pyrazinylcarbonyl)carbohydrazonoyl)phenyl 2-bromobenzoate

Cat. No.: B12026357
CAS No.: 765296-72-8
M. Wt: 425.2 g/mol
InChI Key: VDDBFUQEBDHSOM-FOKLQQMPSA-N
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Description

4-(2-(2-Pyrazinylcarbonyl)carbohydrazonoyl)phenyl 2-bromobenzoate is a complex organic compound with the molecular formula C19H13BrN4O3 This compound is notable for its unique structure, which includes a pyrazine ring, a carbohydrazonoyl group, and a bromobenzoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-(2-Pyrazinylcarbonyl)carbohydrazonoyl)phenyl 2-bromobenzoate typically involves multiple steps. One common method starts with the preparation of the pyrazinylcarbonyl hydrazone intermediate. This intermediate is then reacted with a phenyl bromobenzoate derivative under specific conditions to form the final product. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as triethylamine. The reaction is usually carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound is less common due to its specialized applications. when produced on a larger scale, the process involves similar steps as the laboratory synthesis but with optimized conditions for higher yield and purity. This may include the use of automated reactors, precise temperature control, and advanced purification techniques like chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(2-(2-Pyrazinylcarbonyl)carbohydrazonoyl)phenyl 2-bromobenzoate can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This involves the addition of hydrogen or the removal of oxygen. Reducing agents like sodium borohydride or lithium aluminum hydride are often used.

    Substitution: This reaction involves the replacement of one functional group with another. For example, nucleophilic substitution can occur at the bromine atom, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-(2-(2-Pyrazinylcarbonyl)carbohydrazonoyl)phenyl 2-bromobenzoate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(2-(2-Pyrazinylcarbonyl)carbohydrazonoyl)phenyl 2-bromobenzoate involves its interaction with specific molecular targets. The pyrazine ring and carbohydrazonoyl group are believed to play crucial roles in its biological activity. These functional groups can interact with enzymes or receptors, leading to the modulation of various biochemical pathways. For example, the compound may inhibit certain enzymes involved in cancer cell proliferation, thereby exerting its anti-cancer effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-(2-(2-Pyrazinylcarbonyl)carbohydrazonoyl)phenyl 3-bromobenzoate
  • 4-(2-(2-Pyrazinylcarbonyl)carbohydrazonoyl)phenyl 4-butoxybenzoate
  • 4-(2-(2-Pyrazinylcarbonyl)carbohydrazonoyl)phenyl 2-chlorobenzoate

Uniqueness

4-(2-(2-Pyrazinylcarbonyl)carbohydrazonoyl)phenyl 2-bromobenzoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to its analogs, this compound may exhibit different reactivity and potency in various applications, making it a valuable subject of study in research and development.

Properties

CAS No.

765296-72-8

Molecular Formula

C19H13BrN4O3

Molecular Weight

425.2 g/mol

IUPAC Name

[4-[(E)-(pyrazine-2-carbonylhydrazinylidene)methyl]phenyl] 2-bromobenzoate

InChI

InChI=1S/C19H13BrN4O3/c20-16-4-2-1-3-15(16)19(26)27-14-7-5-13(6-8-14)11-23-24-18(25)17-12-21-9-10-22-17/h1-12H,(H,24,25)/b23-11+

InChI Key

VDDBFUQEBDHSOM-FOKLQQMPSA-N

Isomeric SMILES

C1=CC=C(C(=C1)C(=O)OC2=CC=C(C=C2)/C=N/NC(=O)C3=NC=CN=C3)Br

Canonical SMILES

C1=CC=C(C(=C1)C(=O)OC2=CC=C(C=C2)C=NNC(=O)C3=NC=CN=C3)Br

Origin of Product

United States

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